molecular formula C22H25ClN4O2 B303769 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

货号 B303769
分子量: 412.9 g/mol
InChI 键: RZEMFSZIJUOODC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and maturation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.

作用机制

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile binds irreversibly to the cysteine residue in the active site of BTK, preventing its phosphorylation and activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation. By targeting BTK, 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile selectively inhibits B-cell signaling without affecting other immune cells, such as T-cells and natural killer cells.
Biochemical and physiological effects:
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the levels of phosphorylated BTK and downstream signaling molecules in B-cells, leading to decreased proliferation and survival. 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also inhibits the production of cytokines and chemokines involved in inflammation, such as TNF-α, IL-6, and IL-8. In preclinical studies, 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has demonstrated good oral bioavailability, pharmacokinetics, and safety profiles.

实验室实验的优点和局限性

One advantage of using 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its selectivity for BTK, which allows for specific targeting of B-cell signaling pathways. 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also has good oral bioavailability and pharmacokinetics, making it a suitable candidate for in vivo studies. However, one limitation of using 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its irreversible binding to BTK, which may limit its use in certain experimental settings. Additionally, further studies are needed to determine the potential off-target effects of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its long-term safety in humans.

未来方向

Several potential future directions for 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile research include:
1. Clinical trials in patients with B-cell malignancies and autoimmune diseases to evaluate the safety and efficacy of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.
2. Combination therapy with other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the therapeutic effect of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.
3. Development of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile analogs with improved pharmacokinetics, selectivity, and safety profiles.
4. Investigation of the role of BTK in other diseases, such as asthma, multiple sclerosis, and Alzheimer's disease, and the potential use of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in these conditions.
In conclusion, 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising small molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and safety profile, as well as its potential for combination therapy and other therapeutic applications.

合成方法

The synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process starting from commercially available starting materials. The key step in the synthesis is the formation of the hexahydroquinoline ring system, which is achieved through a cyclization reaction using a Lewis acid catalyst. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing inflammation and autoantibody production.

属性

产品名称

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C22H25ClN4O2

分子量

412.9 g/mol

IUPAC 名称

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H25ClN4O2/c1-22(2)11-17-20(18(28)12-22)19(14-3-5-15(23)6-4-14)16(13-24)21(25)27(17)26-7-9-29-10-8-26/h3-6,19H,7-12,25H2,1-2H3

InChI 键

RZEMFSZIJUOODC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C

规范 SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。